

Spectroscopic Characterization of 3-Oxo Ziprasidone: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Oxo ziprasidone

Cat. No.: B569114

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Introduction

3-Oxo ziprasidone, chemically known as 5-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione, is a known impurity and potential metabolite of the atypical antipsychotic drug ziprasidone. The rigorous identification and characterization of such impurities are paramount in drug development and quality control to ensure the safety and efficacy of the final pharmaceutical product. This document provides a comprehensive overview of the spectroscopic methods for the characterization of **3-Oxo ziprasidone**, including detailed experimental protocols and data presentation.

Chemical Information

Property	Value
Systematic Name	5-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione
Synonyms	3-Oxo ziprasidone, Ziprasidone Impurity B, Ziprasidone Related Compound B
Molecular Formula	C ₂₁ H ₁₉ ClN ₄ O ₂ S ^[1]
Molecular Weight	426.92 g/mol ^[1]
CAS Number	1159977-56-6 ^[2]

Spectroscopic Data Summary

While detailed, publicly available spectra for **3-Oxo ziprasidone** are limited, the following tables summarize the expected and reported spectroscopic characteristics based on the analysis of related compounds and information from commercial suppliers of the reference standard.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Expected Chemical Shift (δ) Range (ppm)	Multiplicity	Notes
<hr/>			
¹ H NMR			
<hr/>			
Aromatic Protons	6.5 - 8.5	m	Multiple signals corresponding to the benzisothiazole and indole ring systems.
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Piperazine Protons	2.5 - 4.0	m	Broad multiplets due to the piperazine ring protons.
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Ethyl Chain Protons	2.7 - 3.2	m	Signals corresponding to the -CH ₂ -CH ₂ - linker.
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NH Proton	10.0 - 12.0	br s	Signal for the indole NH proton, which may be broad and exchangeable with D ₂ O.
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¹³ C NMR			
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Carbonyl Carbons	160 - 185		Two distinct signals are expected for the C2 and C3 carbonyl groups of the isatin moiety.
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Aromatic Carbons	110 - 155		Multiple signals for the carbons of the aromatic and heteroaromatic rings.
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Piperazine Carbons	45 - 60		Signals corresponding to the piperazine ring carbons.
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Ethyl Chain Carbons	25 - 60	Signals for the carbons of the ethyl linker.
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Note: Actual chemical shifts are dependent on the solvent and instrument parameters.

Mass Spectrometry (MS)

Ionization Mode	Expected m/z	Fragmentation Notes
ESI+	427.09 [M+H] ⁺	The protonated molecular ion is expected to be the base peak. Fragmentation may involve cleavage of the piperazine ring and the ethyl side chain. A prominent fragment at m/z 194, corresponding to the benzisothiazolylpiperazine moiety, is anticipated, similar to the fragmentation of ziprasidone. [6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvent	λ_{max} (nm)	Notes
Methanol or Acetonitrile	~250, ~320	The UV spectrum is expected to show multiple absorption bands characteristic of the extended chromophore system. The exact maxima may vary depending on the solvent. A wavelength of 229 nm has been used for the detection of ziprasidone and its impurities in HPLC methods. [7]

Infrared (IR) Spectroscopy

Functional Group	Expected Wavenumber (cm ⁻¹)	Notes
N-H Stretch (Indole)	3200 - 3400	Broad absorption band.
C=O Stretch (Ketone)	1700 - 1750	Two distinct, strong absorption bands are expected for the vicinal carbonyl groups in the isatin ring.
C=N Stretch	1600 - 1650	
Aromatic C=C Stretch	1450 - 1600	Multiple bands.

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of **3-Oxo ziprasidone**. These are based on established methods for the analysis of ziprasidone and its related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

This method is suitable for determining the purity of **3-Oxo ziprasidone** and for its isolation from a mixture of ziprasidone-related compounds.

Instrumentation:

- HPLC system with a UV detector
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

- Mobile Phase A: 0.05 M potassium phosphate monobasic buffer, pH adjusted to 6.0 with phosphoric acid.
- Mobile Phase B: Methanol

- Gradient Elution: A suitable gradient program should be developed to achieve separation from ziprasidone and other impurities. A starting condition of 70% A and 30% B, moving to a higher concentration of B over 20-30 minutes, is a reasonable starting point.

Procedure:

- Sample Preparation: Accurately weigh and dissolve the **3-Oxo ziprasidone** reference standard or sample in a suitable solvent (e.g., a mixture of methanol and water). The final concentration should be approximately 0.1-1.0 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30 °C
 - Detection Wavelength: 229 nm[7]
- Analysis: Inject the prepared sample and analyze the chromatogram for the retention time and peak purity of **3-Oxo ziprasidone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- NMR spectrometer (300 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Oxo ziprasidone** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.

- Typical parameters: spectral width of 15 ppm, 32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon-13 NMR spectrum.
 - Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

- LC Separation: Use the HPLC method described above to introduce the sample into the mass spectrometer.
- MS Acquisition (Full Scan):
 - Ionization Mode: Positive ESI
 - Scan Range: m/z 100-1000
 - Acquire full scan mass spectra to determine the molecular weight of the compound.
- MS/MS Acquisition (Fragmentation Analysis):
 - Select the protonated molecular ion ($[\text{M}+\text{H}]^+$) of **3-Oxo ziprasidone** as the precursor ion.
 - Perform collision-induced dissociation (CID) to generate fragment ions.
 - Analyze the fragmentation pattern to confirm the structure.

UV-Vis Spectroscopy

Instrumentation:

- UV-Vis spectrophotometer

Procedure:

- Sample Preparation: Prepare a dilute solution of **3-Oxo ziprasidone** (approximately 10-20 $\mu\text{g/mL}$) in a suitable UV-grade solvent (e.g., methanol or acetonitrile).
- Spectral Acquisition:
 - Scan the sample from 200 to 400 nm.
 - Use the pure solvent as a blank.
- Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

Instrumentation:

- Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

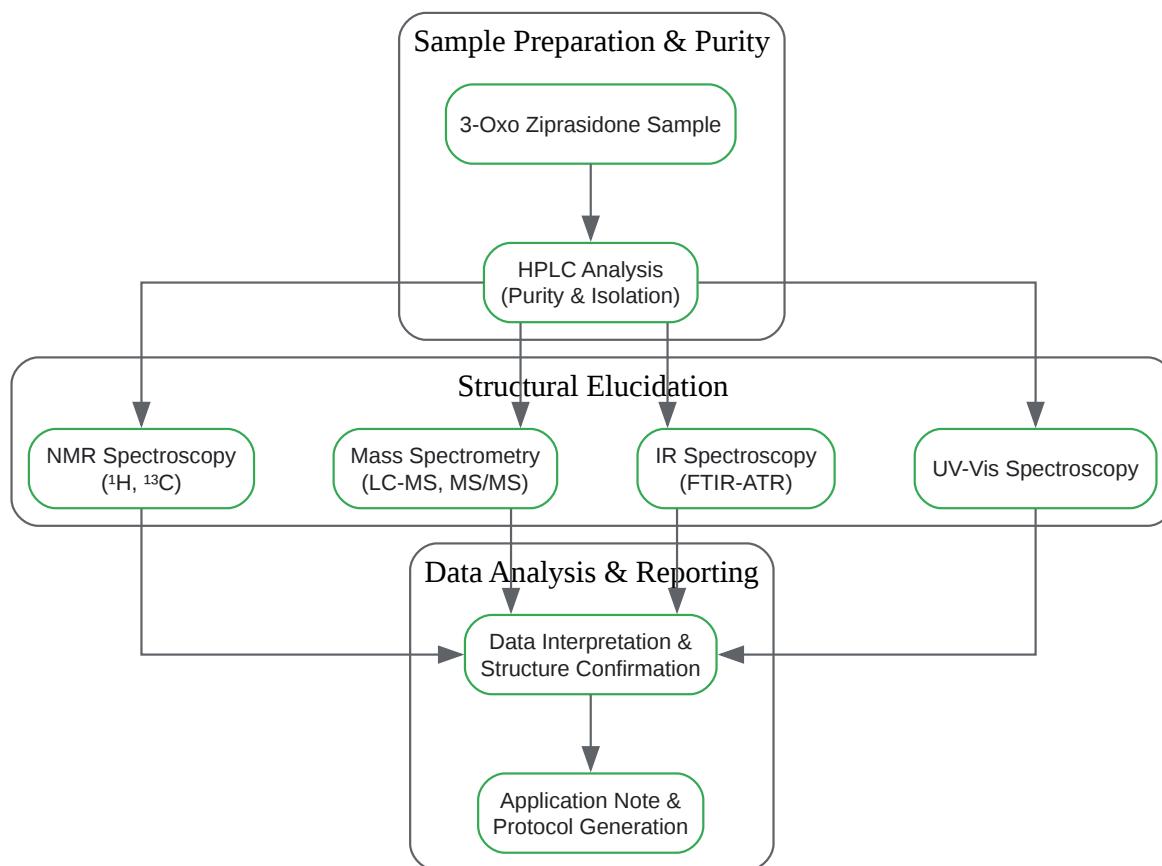
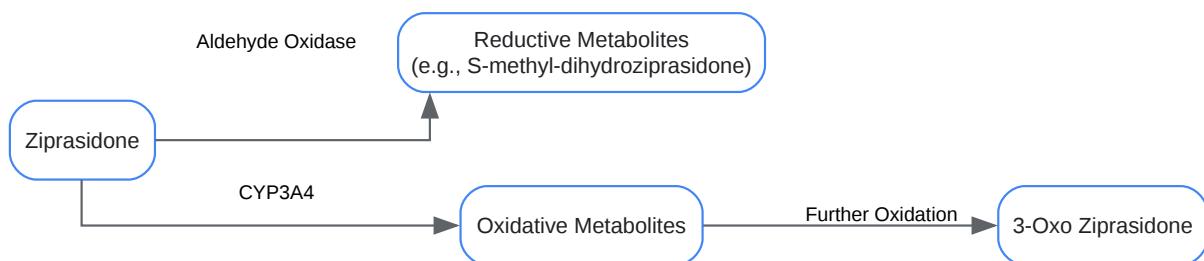
Procedure:

- Sample Preparation: Place a small amount of the solid **3-Oxo ziprasidone** sample directly on the ATR crystal.
- Spectral Acquisition:
 - Collect the IR spectrum over the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the clean ATR crystal before analyzing the sample.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Relevant Pathways and Workflows

Metabolic Pathway of Ziprasidone

Ziprasidone undergoes extensive metabolism in the liver, primarily through two main pathways: reductive metabolism catalyzed by aldehyde oxidase and oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4.^{[8][9]} **3-Oxo ziprasidone** can be considered a product of the oxidative pathway.



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- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Oxo Ziprasidone: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569114#spectroscopic-characterization-of-3-oxo-ziprasidone>]

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